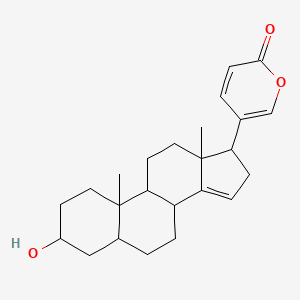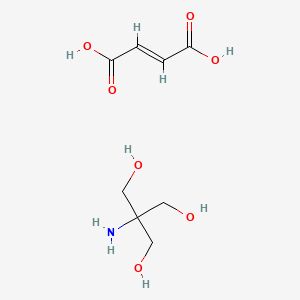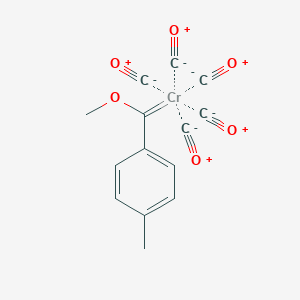
Chromium,pentacarbonyl(methoxy(4-methylphenyl)methylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium,pentacarbonyl(methoxy(4-methylphenyl)methylene)- is an organometallic compound with the molecular formula C14H10CrO6 and a molecular weight of 326.2217 . This compound is known for its unique structure, which includes a chromium atom coordinated to five carbonyl groups and a methoxy(4-methylphenyl)methylene ligand. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of Chromium,pentacarbonyl(methoxy(4-methylphenyl)methylene)- typically involves the reaction of chromium pentacarbonyl with methoxy(4-methylphenyl)methylene precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Chromium,pentacarbonyl(methoxy(4-methylphenyl)methylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of chromium.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation states of chromium.
Substitution: The carbonyl ligands can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chromium,pentacarbonyl(methoxy(4-methylphenyl)methylene)- has several scientific research applications, including:
Wirkmechanismus
The mechanism by which Chromium,pentacarbonyl(methoxy(4-methylphenyl)methylene)- exerts its effects involves the coordination of the chromium atom to various ligands, which can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the chromium atom .
Vergleich Mit ähnlichen Verbindungen
Chromium,pentacarbonyl(methoxy(4-methylphenyl)methylene)- can be compared with other similar compounds, such as:
Chromium,pentacarbonyl(phenylmethylene)-: This compound has a similar structure but lacks the methoxy and methyl groups, which can influence its reactivity and applications.
Chromium,pentacarbonyl(methoxyphenylmethylene)-: This compound has a methoxy group but lacks the methyl group, which can also affect its chemical properties and uses
Eigenschaften
CAS-Nummer |
29160-36-9 |
|---|---|
Molekularformel |
C14H10CrO6 |
Molekulargewicht |
326.22 g/mol |
IUPAC-Name |
carbon monoxide;[methoxy-(4-methylphenyl)methylidene]chromium |
InChI |
InChI=1S/C9H10O.5CO.Cr/c1-8-3-5-9(6-4-8)7-10-2;5*1-2;/h3-6H,1-2H3;;;;;; |
InChI-Schlüssel |
RUIKVXJFWMCZAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=[Cr])OC.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


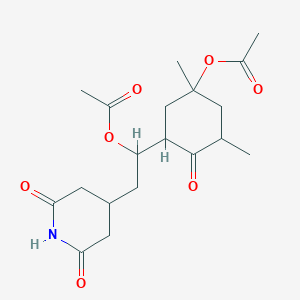
![Lithium, [2-(trimethylsilyl)ethenyl]-](/img/structure/B14158504.png)
![5-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158508.png)

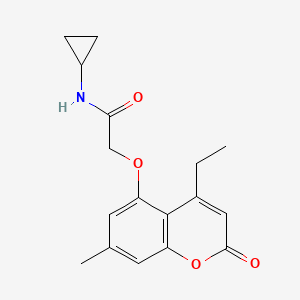

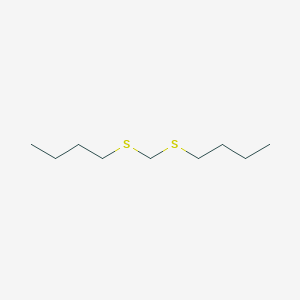
![2-[(6-bromo-2-methylquinolin-4-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14158534.png)
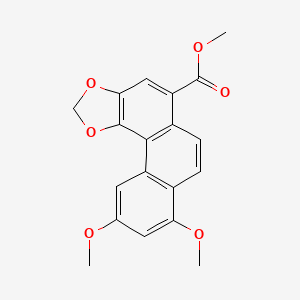

![N~1~-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14158560.png)
